Bis(2-chloroethyl) phosphate
Overview
Description
Bis-(2-chloroethyl) phosphate is a dialkyl phosphate.
Scientific Research Applications
Exposure in Children : Studies have identified Bis(2-chloroethyl) phosphate in urine samples of children, indicating exposure from consumer products containing OPEs. The chemical was found in varying concentrations, highlighting the need for understanding its health impacts in early life (He et al., 2018).
Microbial Biotransformation : Research has shown that this compound can be biotransformed in sediment microcosms, indicating potential environmental degradation pathways. The study of microbial communities adapting to this compound provides insights into its environmental persistence and degradation (Zhou et al., 2020).
Cancer Research : this compound has been involved in studies related to cancer therapy, particularly in understanding the bioenergetics of tumors and the effects of treatments like 1,3-bis(2-chloroethyl)-1-nitrosourea on gliosarcomas (Steen et al., 1988).
Developmental Toxicity : Studies using zebrafish models have investigated the developmental toxicity of chlorinated phosphate esters (CPEs), including this compound. These studies are crucial for understanding the impact of these compounds on early vertebrate development (McGee et al., 2012).
Urinary Biomonitoring : Research has focused on biomonitoring of this compound through urinary metabolites. These studies provide important data for assessing human exposure and potential health risks associated with OPEs (Dodson et al., 2014).
Health Risk from Exposure : Several studies have assessed the health risks associated with this compound exposure, particularly in specific populations like children and people living in areas with high electronic waste. These studies help in understanding the extent and impact of exposure to this compound (Lu et al., 2017).
Safety and Hazards
BCEP is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential health risks, including neurological effects, reproductive effects, developmental effects, kidney effects, and cancer . It also poses risks to aquatic species like fish and aquatic invertebrates .
Mechanism of Action
Mode of Action
It is suggested that similar compounds, such as mechlorethamine, work by attaching alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA . .
Biochemical Pathways
It’s possible that this compound could interfere with various cellular processes due to its potential alkylating properties .
Pharmacokinetics
It’s known that the compound can be analyzed using reverse phase (rp) hplc method with simple conditions . This suggests that it might have certain bioavailability in the body, but more research is needed to confirm this.
Result of Action
It’s suggested that similar compounds can cause dna strand breaks or miscoding events, leading to apoptosis and cell death .
Action Environment
The action of Bis(2-chloroethyl) phosphate can potentially be influenced by various environmental factors. For instance, it’s known that the compound is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It’s also toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment . These properties suggest that the compound’s action, efficacy, and stability could be significantly affected by the surrounding environment.
Biochemical Analysis
Cellular Effects
Some studies suggest that it may have toxic effects on certain types of cells . For instance, when mixed with nanopolystyrene particles, Bis(2-chloroethyl) phosphate exhibited significant toxicity to HeLa cells . It is also suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Metabolic Pathways
It is known to interact with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
bis(2-chloroethyl) hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl2O4P/c5-1-3-9-11(7,8)10-4-2-6/h1-4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGHIGLOERPWGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OP(=O)(O)OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184485 | |
Record name | Bis(2-chloroethyl) phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3040-56-0 | |
Record name | Bis(2-chloroethyl) phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3040-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2-chloroethyl) phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003040560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2-chloroethyl) phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-chloroethyl) hydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.315 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(2-CHLOROETHYL) PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QN9Y6ZFZC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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